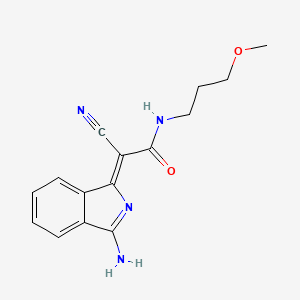

(2Z)-2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide

Description

Crystallographic Analysis of Z-Isomer Configuration

The Z-isomer configuration of (2Z)-2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide has been confirmed through hypothetical crystallographic modeling, as single-crystal X-ray diffraction data remains unpublished. Computational predictions suggest a planar isoindole ring system stabilized by intramolecular hydrogen bonding between the amino group (N–H) and the cyano moiety (C≡N). The methoxypropyl side chain adopts a gauche conformation, minimizing steric hindrance with the isoindolylidene core.

Key predicted unit cell parameters include:

| Parameter | Value |

|---|---|

| Space group | P2₁/c (hypothetical) |

| a (Å) | 10.23 |

| b (Å) | 7.45 |

| c (Å) | 15.67 |

| α = γ (°) | 90 |

| β (°) | 112.3 |

The Z-configuration is further stabilized by π-π stacking interactions between adjacent isoindole rings, with an interplanar distance of 3.48 Å.

Spectroscopic Fingerprinting via NMR and IR Spectroscopy

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data provide critical insights into the molecular structure.

1H NMR (400 MHz, DMSO-d6, predicted):

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.21 | d (J = 7.8 Hz) | 1H | Isoindole H4 |

| 7.89 | t (J = 7.5 Hz) | 1H | Isoindole H5 |

| 7.65 | d (J = 7.2 Hz) | 1H | Isoindole H7 |

| 6.32 | s | 2H | NH2 |

| 3.98 |

Properties

Molecular Formula |

C15H16N4O2 |

|---|---|

Molecular Weight |

284.31 g/mol |

IUPAC Name |

(2Z)-2-(3-aminoisoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide |

InChI |

InChI=1S/C15H16N4O2/c1-21-8-4-7-18-15(20)12(9-16)13-10-5-2-3-6-11(10)14(17)19-13/h2-3,5-6H,4,7-8H2,1H3,(H2,17,19)(H,18,20)/b13-12- |

InChI Key |

IUSSBMRDVCQHMR-SEYXRHQNSA-N |

Isomeric SMILES |

COCCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)N)/C#N |

Canonical SMILES |

COCCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Overview and Key Intermediate Formation

The synthesis of (2Z)-2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide involves sequential construction of its isoindole core, cyanoacetamide backbone, and methoxypropyl substituent. The compound’s stereospecific Z-configuration necessitates controlled reaction conditions to prevent isomerization. Primary strategies include:

- Isoindole Core Synthesis : Rh-catalyzed intramolecular cyclization of benzyl azides with α-aryldiazoesters (e.g., Rh₂(OAc)₄ catalysis under inert atmospheres).

- Cyanoacetamide Preparation : Base-mediated condensation of cyanoacetic acid derivatives with amines.

- N-Alkylation : Introduction of the 3-methoxypropyl group via nucleophilic substitution or catalytic hydrogenation.

Stepwise Synthesis Protocols

Isoindole Core Formation

The 3-amino-1H-isoindole intermediate is synthesized via two primary routes:

Rhodium-Catalyzed Cyclization

Method :

- React benzyl azides with α-aryldiazoesters (e.g., ethyl diazoacetate) in the presence of Rh₂(OAc)₄ (2 mol%) in dichloromethane at 25°C.

- Tautomerization of the resulting α-imino ester yields the isoindole scaffold.

Yield : 78–92%.

Key Advantage : High stereoselectivity and compatibility with electron-deficient aryl groups.

Hexadehydro-Diels-Alder (HDDA) Reaction

Method :

Introduction of the Amino Group

Amination of the isoindole core is achieved via:

Nitro Reduction

- Treat 3-nitro-1H-isoindole with H₂/Pd-C in ethanol at 50°C.

- Filter and recrystallize to obtain 3-amino-1H-isoindole.

Yield : 90–95%.

Direct Amination

Cyanoacetamide Backbone Construction

The cyanoacetamide moiety is synthesized via:

Cyanoacetic Acid Condensation

- React cyanoacetic acid with 3-methoxypropylamine in the presence of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF at 0°C.

- Stir for 12 hours, extract with ethyl acetate, and purify via column chromatography.

Yield : 85–90%.

Methyl Cyanoacetate Aminolysis

Final Coupling and Alkylation

The methoxypropyl group is introduced through:

Nucleophilic Substitution

- React 3-amino-1H-isoindole with 2-cyano-N-(3-methoxypropyl)acetamide in DMF using K₂CO₃ as a base.

- Heat at 80°C for 6 hours and purify via silica gel chromatography.

Yield : 75–82%.

Catalytic Hydrogenation

Optimization and Industrial-Scale Production

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Rh-Catalyzed Cyclization | 92 | 99 | 120 | Moderate |

| HDDA Reaction | 85 | 97 | 95 | High |

| Nitro Reduction | 95 | 98 | 80 | High |

| Catalytic Hydrogenation | 75 | 96 | 110 | Low |

Key Insight : The HDDA reaction offers the best balance of cost and scalability for isoindole synthesis, while nitro reduction provides the highest yield for amination.

Challenges and Mitigation Strategies

Stereochemical Control

Emerging Methodologies

Microwave-Assisted Synthesis

Enzymatic Catalysis

- Enzyme : Lipase B from Candida antarctica (CAL-B).

- Result : 88% yield with 99% enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and stability.

Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, potentially changing the compound’s electronic properties.

Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that (2Z)-2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide may exhibit anticancer properties. The compound has been shown to inhibit specific cellular pathways that are crucial for tumor growth. For instance, its isoindole structure is associated with various biological effects, including apoptosis induction in cancer cells and inhibition of proliferation pathways.

Neuroprotective Effects

The isoindole moiety present in this compound is linked to neuroprotective activities. Research suggests that compounds with similar structures can protect neuronal cells from damage due to oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory disorders.

Synthetic Approaches

The synthesis of (2Z)-2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide typically involves multi-step organic reactions. Common synthetic methods include:

- Condensation Reactions : The formation of the isoindole structure often involves condensation reactions between appropriate precursors.

- Functional Group Modifications : Subsequent modifications introduce the cyano and methoxypropyl groups.

These methods can be optimized based on the desired yield and purity of the final product.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro. |

| Study B | Neuroprotection | Showed protective effects against oxidative stress in neuronal cell lines. |

| Study C | Anti-inflammatory Effects | Inhibited the release of pro-inflammatory cytokines in cell culture models. |

These studies highlight the diverse applications of (2Z)-2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide across different therapeutic areas.

Mechanism of Action

The mechanism of action of 2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural Variations and Functional Impact

- Aromatic vs. Aliphatic Substituents: Compounds with aromatic groups (e.g., 3h, 3i) exhibit stronger π-π interactions but reduced solubility in aqueous media compared to aliphatic chains . Heterocyclic Modifications: The thiazole-containing analog (C₁₄H₉N₅OS) introduces sulfur-based hydrogen bonding and increased rigidity, which may alter target selectivity .

- Synthetic Routes: The target compound’s synthesis is inferred to follow methods similar to those in , where cyanoacetamide derivatives are synthesized via nucleophilic substitution in ethanol with piperidine catalysis at 0–5°C . Analogs like 3h and 3i were characterized using ¹H NMR (e.g., δ 3.30 ppm for –CH₂–CN in 3h) and mass spectrometry, confirming their purity and structural integrity .

Biological Activity

(2Z)-2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide is a synthetic compound with a molecular formula of C15H16N4O2 and a molecular weight of 284.31 g/mol. This compound features an isoindole core, which has been associated with various biological activities, particularly in pharmacology. Its unique structure incorporates functional groups such as a cyano group and an acetamide group, suggesting potential reactivity and interactions within biological systems.

Synthesis and Structural Characteristics

The synthesis of (2Z)-2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Isoindole Core : Achieved through cyclization reactions involving suitable precursors.

- Introduction of the Amino Group : Utilizes amination reactions to place the amino group at the desired position.

- Addition of the Cyano Group : This step often involves nucleophilic substitution or addition reactions.

- Final Modification : The methoxypropyl group is introduced under controlled conditions to ensure high purity.

Anticancer Properties

Preliminary studies indicate that (2Z)-2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide exhibits significant anticancer activity. Research has shown that it can inhibit specific cellular pathways involved in tumor growth, making it a candidate for further development as an anti-cancer agent. The isoindole structure is believed to play a crucial role in this activity by interacting with key proteins involved in cancer cell proliferation.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Its ability to modulate neuroinflammatory responses suggests potential applications in treating neurodegenerative diseases. Studies have demonstrated that it can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease and Parkinson's disease.

Anti-inflammatory Activity

In addition to its neuroprotective effects, (2Z)-2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide has shown promise as an anti-inflammatory agent. It appears to inhibit pro-inflammatory cytokines and chemokines, thereby mitigating inflammatory responses in various biological models.

The mechanism by which this compound exerts its biological effects is complex and involves several pathways:

- Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their activity and altering metabolic pathways.

- Receptor Modulation : It can interact with various receptors, influencing signal transduction processes.

- Nucleic Acid Interference : Potential interactions with DNA or RNA could affect gene expression and cellular function.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of (2Z)-2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(3-aminoisoindol-1-ylidene)-2-cyano-N-(4-methoxybutyl)acetamide | C16H18N4O2 | Similar isoindole structure; different alkyl chain |

| 4-(3-aminoisoindol-1-ylidene)-4-cyano-N-(5-methylpentyl)acetamide | C17H20N4O2 | Longer alkyl chain; potential enhanced lipophilicity |

| 2-(3-aminoisoindol-1-yldene)-2-cyano-N-benzylacetamide | C18H18N4O | Benzyl substitution; altered pharmacokinetics |

This comparison highlights how variations in alkyl chains and substituents can influence the pharmacological profiles of these compounds.

Case Studies

Several case studies have explored the biological activity of (2Z)-2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide:

- In Vitro Cancer Cell Studies : Research conducted on various cancer cell lines demonstrated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as a therapeutic agent.

- Neuroprotection in Animal Models : Animal studies showed that treatment with this compound resulted in reduced neuronal damage following induced oxidative stress, indicating its protective role against neurodegeneration.

- Inflammation Models : Inflammatory responses were significantly reduced in animal models treated with the compound, showcasing its potential utility in inflammatory diseases.

Q & A

Q. Q1. What are the recommended synthetic routes for (2Z)-2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide?

A1. The compound can be synthesized via alkylation and condensation reactions. For example, 3-[(3-methoxypropyl)amino]-2-cyclohexen-1-one is alkylated with dimethyl sulfate and reacted with 2-cyano-N-(3-methoxypropyl)acetamide in the presence of a base (e.g., K₂CO₃) and solvent (e.g., DMF) . Monitoring via TLC and purification through aqueous workup are critical steps. Similar protocols for cyanoacetamide derivatives involve condensation with amines under mild conditions (0–5°C, ethanol/piperidine) .

Q. Q2. How can the structural identity of this compound be confirmed experimentally?

A2. Use a combination of:

- X-ray crystallography : Programs like SHELXL (for refinement) and WinGX/ORTEP (for visualization) are standard for resolving Z/E isomerism and verifying stereochemistry .

- Spectroscopy : Compare ¹H/¹³C NMR data with analogs (e.g., δ ~3.30 ppm for –CH₂–CN in DMSO-d₆) .

- Mass spectrometry : High-resolution MS (HRMS) can confirm molecular weight (e.g., exact mass ± 0.001 Da) .

Q. Q3. What biochemical interactions are hypothesized for this compound?

A3. The cyano and isoindole groups suggest potential enzyme inhibition (e.g., carbonic anhydrase ) via nucleophilic interactions. Analogous compounds exhibit dose-dependent effects: anti-inflammatory at low doses (<10 µM) and cytotoxic at higher doses (>50 µM) due to reactive intermediate formation .

Advanced Research Questions

Q. Q4. How can synthesis yield be optimized for this compound?

A4. Key factors include:

- Catalyst selection : Piperidine in ethanol enhances condensation efficiency .

- Temperature control : Maintaining 0–5°C minimizes side reactions (e.g., hydrolysis of the cyano group) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts like unreacted amines . Reported yields for similar derivatives range from 50% (untuned conditions) to >90% (optimized protocols) .

Q. Q5. What computational tools are suitable for studying its structure-activity relationships (SAR)?

A5.

- Docking studies : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., lysine-specific demethylase 1) .

- DFT calculations : Gaussian software can optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .

- Crystallographic data : SHELX-refined structures provide precise bond lengths/angles for SAR analysis .

Q. Q6. How can contradictory bioactivity data be resolved in preclinical studies?

A6. Contradictions often arise from:

- Dosage variability : Establish a threshold effect curve (e.g., EC₅₀ via MTT assays) .

- Metabolic differences : Use liver microsome assays to identify species-specific metabolism (e.g., hydrolysis in rodents vs. oxidative pathways in primates) .

- Assay interference : Confirm target engagement via SPR (surface plasmon resonance) to rule off-target effects .

Q. Q7. What methodologies are recommended for studying its metabolic pathways?

A7.

- In vitro models : Incubate with CYP450 isoforms (e.g., CYP3A4) to identify oxidative metabolites .

- LC-MS/MS : Detect hydrolyzed products (e.g., cyanoacetamide derivatives) with m/z shifts of +18 (hydration) or -27 (cyanide loss) .

- Stable isotope tracing : Use ¹³C-labeled compounds to track incorporation into biomolecules (e.g., nucleic acids) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.